molecular formula C14H15NO6S3 B2931570 (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-46-5

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2931570
CAS No.: 853903-46-5
M. Wt: 389.46
InChI Key: YWJNWABVBFTBPW-GHXNOFRVSA-N
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Description

(Z)-2-(5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative characterized by a 2,4-dimethoxybenzylidene substituent at the 5-position and an ethanesulfonic acid group at the 3-position. The Z-configuration of the benzylidene moiety is critical for its stereoelectronic properties, influencing interactions with biological targets. This compound belongs to a broader class of thiazolidinone derivatives, which are renowned for their antimicrobial, anticancer, and enzyme-inhibitory activities. The ethanesulfonic acid group enhances solubility in aqueous environments, a feature that distinguishes it from analogs with hydrophobic substituents .

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S3/c1-20-10-4-3-9(11(8-10)21-2)7-12-13(16)15(14(22)23-12)5-6-24(17,18)19/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJNWABVBFTBPW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidin-4-one derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the sulfonic acid group, usually through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide, leading to the formation of ethoxy derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium ethoxide, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives

    Reduction Products: Benzyl derivatives

    Substitution Products: Ethoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and molecular targets makes it a promising candidate for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core and benzylidene group allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid moiety enhances its solubility and facilitates its interaction with biological membranes and proteins. These interactions can lead to the inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

The benzylidene group at the 5-position of the thiazolidinone core is a key pharmacophore. Modifications here significantly alter bioactivity:

Compound Substituent on Benzylidene Key Features Biological Activity Reference
Target compound 2,4-Dimethoxy Enhanced lipophilicity and electron-donating effects; improved solubility Potential anticancer/antimicrobial*
(Z)-5-(3-Fluorobenzylidene) derivatives 3-Fluoro Electron-withdrawing group; reduced solubility Anticancer, antimicrobial
5-((1-Methylindol-3-yl)methylene) analogs Indolyl substituent Bulky aromatic group; potential for DNA intercalation Antibacterial, antifungal
5-(2-Hydroxybenzylidene) derivatives 2-Hydroxy Hydrogen-bonding capability; moderate solubility Enzyme inhibition (e.g., carbonic anhydrase)

Modifications at the 3-Position

The ethanesulfonic acid group in the target compound contrasts with other substituents:

  • Methyl Ester Derivatives: Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ) demonstrate the importance of sulfonyl groups in agrochemical applications, though their mechanisms differ from thiazolidinones .

Antimicrobial Potential

  • Fluorinated Analogs : (Z)-5-(3-Fluorobenzylidene) derivatives (–2) show superior antimicrobial activity against bacterial (e.g., S. aureus) and fungal strains (C. albicans) compared to standard drugs. The electron-withdrawing fluoro group may enhance target binding .
  • Indolyl Derivatives : Compounds with indolyl substituents () exhibit broad-spectrum activity, attributed to their planar aromatic systems interacting with microbial enzymes .

Anticancer Activity

  • Mechanistic Insights: Thiazolidinones with electron-donating groups (e.g., 2,4-dimethoxy) may inhibit kinases or tubulin polymerization, similar to rhodanine-based compounds () .
  • Sulfonic Acid Advantage : The ethanesulfonic acid group in the target compound could improve tumor targeting via enhanced solubility and interaction with sulfotransferases .

Physicochemical Properties

Property Target Compound (Z)-5-(3-Fluorobenzylidene) Derivatives 5-(2-Hydroxybenzylidene) Analogs
Molecular Weight (g/mol) ~355 (estimated) 300–320 290–310
Solubility (logP) Moderate (due to sulfonic acid) Low (hydrophobic fluoro group) Moderate (hydroxy group)
pKa ~3.4 (sulfonic acid) ~4.5 (carboxylic acid) ~8.2 (phenolic OH)

Biological Activity

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C14H15N1O4S3
  • Molecular Weight : 355.5 g/mol
  • IUPAC Name : 2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

Biological Activity Overview

The biological activity of this compound has been assessed through various experimental models, revealing significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antimicrobial effects against a variety of pathogens. For instance:

  • Antifungal Activity : Compounds similar to this thiazolidinone have shown effective antifungal properties with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against fungi of the genus Candida .
  • Bacterial Inhibition : The compound has displayed selective antimicrobial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study indicated that it significantly reduced liver injury markers in animal models subjected to chemical-induced hepatitis, showcasing its protective role against liver fibrosis . The mechanism involved modulation of inflammatory cytokines through inhibition of nuclear factor kappa B (NF-κB) activation, which is crucial in the inflammatory response .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of thiazolidinone derivatives:

  • Study on Liver Protection :
    • Objective : Evaluate the protective effects against CCl₄-induced liver injury.
    • Results : The compound reduced serum alanine aminotransferase levels and improved liver histology, indicating hepatoprotective effects .
  • Caspase Activation in Cancer Cells :
    • Objective : Investigate the effect on caspase activity in human carcinoma cell lines.
    • Findings : Increased caspase-3 activity was observed in treated cells, suggesting potential anticancer properties through apoptosis induction .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida spp.MIC = 25 μg/mL
AntibacterialE. coli, S. aureusSelective antimicrobial effect
HepatoprotectiveRat liverReduced ALT levels; improved histology
AnticancerA549 (lung carcinoma)Increased caspase-3 activity

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